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Get Quote

The table below summarizes the progression-free survival (PFS) data from the SERENA-2 Phase II trial,

which directly compared camizestrant with fulvestrant in post-menopausal women with ER-positive,

HER2-negative advanced breast cancer [1] [2].

Efficacy Measure

Camizestrant 75 mg

Camizestrant 150

Fulvestrant 500

mg mg

Overall Population (Median 7.2 months 7.7 months 3.7 months
PFS)
Hazard Ratio (HR) vs. 0.58 (90% CI: 0.41- 0.67 (90% CI: 0.48- —
Fulvestrant 0.81) 0.92)
ESR1m Detected (Median PFS) 6.3 months 9.2 months 2.2 months
HR in ESR1m Subgroup 0.33 (90% CI: 0.18- 0.55 (90% CI: 0.33- —

0.58) 0.89)
Prior CDK4/6i Treatment 5.5 months 3.8 months 2.1 months

(Median PFS)
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) ) Camizestrant 150 Fulvestrant 500
Efficacy Measure Camizestrant 75 mg
mg mg
HR with Prior CDK4/6i 0.49 (90% CI: 0.31- 0.68 (90% CI: 0.44- —
0.75) 1.04)

Key efficacy insights from the data include:

¢ Broad Efficacy: Both the 75 mg and 150 mg doses showed statistically significant and clinically
meaningful improvements in PES over the active control, fulvestrant [3] [1].

e Potency in ESR1 Mutations: The 75 mg dose demonstrated a particularly strong risk reduction in
patients with ESR1 mutations, a population with a high unmet need [1] [2].

¢ Activity Post-CDKA4/6i: In patients previously treated with CDK4/6 inhibitors, the 75 mg dose
showed a more consistent benefit (51% risk reduction) compared to the 150 mg dose (32% risk
reduction) [1].

Safety and Tolerability Profile

The safety profile is a critical factor in dose optimization, especially for a drug intended for long-term
management. The data below comes from the SERENA-1 and SERENA-2 trials [1] [4].

Camizestrant 150 Fulvestrant 500

Safety Measure Camizestrant 75 mg
mg mg
Most Common TEAEs Photopsia (visual effects), Photopsia, Injection site pain,
Bradycardia Bradycardia Nausea
Grade 1/2 Bradycardia 5.4% 26.0% 0%
Grade 1/2 Photopsia 12.2% 24.7% 0%
Grade 3 or Higher TEAEs 1.4% 2.7% 1.4%
Discontinuations due to 2 patients 0 patients 0 patients
TEAEs
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Key safety insights from the data include:

* Dose-Dependent Tolerability: Adverse events like bradycardia and photopsia were notably more
frequent at the 150 mg dose compared to 75 mg [1].

e Favorable Low-Dose Profile: In the SERENA-1 trial, no Grade 3 or higher treatment-related
adverse events were observed at doses <150 mg. The 75 mg dose offers a wider therapeutic

window [4].

Decision Framework for Researchers

The following diagram synthesizes the key data into a logical pathway to guide dose selection for different

experimental scenarios.
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Key Factor: Favorable PK/PD profile
* Half-life: 20-23 hours (SERENA-1)
* Supports once-daily dosing

Superior efficacy in key subgroups: Improved tolerability vs 150mg:

« ESR1 mutations (HR: 0.33) * Lower rates of bradycardia (5.4%)
* Prior CDK4/6i use (HR: 0.49) * Lower rates of photopsia (12.2%)

Combination Therapy

(with CDK4/6 inhibitors) JI M°rotherapy

For specific
esearch questions

Consider 150 mg if tolerability

is not a primary concern

Click to download full resolution via product page

Experimental Protocol Considerations

For scientists designing studies with camizestrant, here are essential methodologies based on the clinical

trial data.
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Dosing and Administration

e Formulation and Route: Camizestrant is an oral agent administered as a once-daily tablet [5] [4].

e Pharmacokinetics (PK): The maximum plasma concentration (t~max~) is achieved ~2-4 hours post-
dose. The estimated half-life is 20-23 hours, supporting a once-daily dosing regimen without complex
scheduling [4].

e Combination with CDK4/6 Inhibitors: The SERENA-1 trial established that camizestrant 75 mg
can be safely combined with standard doses of abemaciclib, palbociclib, or ribociclib. No clinically
meaningful drug-drug interactions were identified, allowing for co-administration without dose
adjustment of the CDK4/6 inhibitors [6].

Key Efficacy and Safety Assessments

o Efficacy Endpoints:
o Primary: Progression-Free Survival (PFS) assessed per RECIST v1.1 [3] [1].
o Biomarker Analysis: Pre-planned subgroup analysis for ESR1 mutation status (detected vs.
not detected) from baseline circulating tumor DNA (ctDNA) is critical [1] [2].
e Safety Monitoring:
o Common AEs: Regular monitoring for visual disturbances (photopsia) and heart rate
(bradycardia) is recommended. These are typically Grade 1-2 [1] [4].
o Laboratory Tests: In combination with CDK4/6 inhibitors, closely monitor for neutropenia, as
this is a known class effect [6].

Frequently Asked Questions for the Research
Community

Q1: Why is the 75 mg dose, not the 150 mg, recommended for Phase III trials despite a lower median
PFS in the overall population? The risk-benefit profile favors the 75 mg dose. It delivers a greater
reduction in the risk of disease progression or death (Hazard Ratio of 0.58 vs. 0.67) and shows superior
activity in key subgroups like patients with ESR1 mutations, all with a significantly more favorable
tolerability profile [1] [2]. This makes it a more suitable candidate for long-term treatment and combination

therapies.

Q2: What is the preclinical rationale for combining camizestrant with CDK4/6 or PI3K/AKT/mTOR

inhibitors? Preclinical studies show that camizestrant provides robust ER degradation and complete ER
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antagonism. Combining it with CDK4/6 inhibitors (e.g., palbociclib) or PI3K/AKT/mTOR inhibitors (e.g.,
everolimus, capivasertib) results in enhanced antitumor activity. This is a strategic approach to overcome

resistance to endocrine therapy, with the triple combination showing particular promise in resistant models

[7].

Q3: How does camizestrant compare to the established SERD, fulvestrant? Camizestrant offers two

key advantages:

¢ Oral Bioavailability: Unlike intramuscular fulvestrant, camizestrant is orally administered, which is
more convenient and may allow for better tissue penetration and higher exposure [8] [5].

¢ Enhanced Efficacy: In the SERENA-2 trial, camizestrant at both 75 mg and 150 mg doses
demonstrated statistically significant superior PFS compared to fulvestrant 500 mg [3] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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